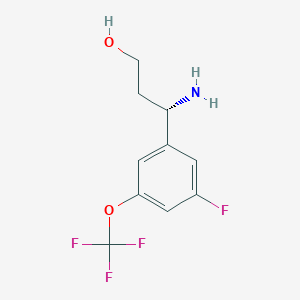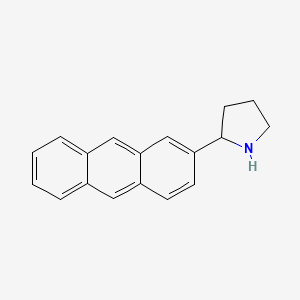
2-(2-Anthryl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Anthryl)pyrrolidine is a compound that features a pyrrolidine ring attached to an anthracene moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while anthracene is a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Anthryl)pyrrolidine typically involves the reaction of 2-bromoanthracene with pyrrolidine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common bases used include potassium carbonate or sodium hydride, and the reaction is often performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-(2-Anthryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
2-(2-Anthryl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(2-Anthryl)pyrrolidine is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The anthracene moiety can participate in π-π stacking interactions, which can influence the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of steric and electronic factors.
相似化合物的比较
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Anthracene: A polycyclic aromatic hydrocarbon.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness: 2-(2-Anthryl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the anthracene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C18H17N |
|---|---|
分子量 |
247.3 g/mol |
IUPAC 名称 |
2-anthracen-2-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2 |
InChI 键 |
ALRGYZKVVXVRCO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



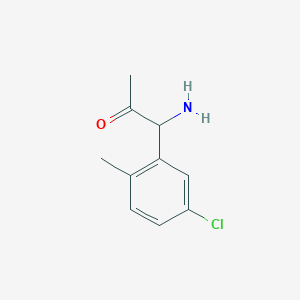
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
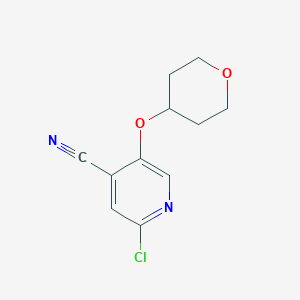
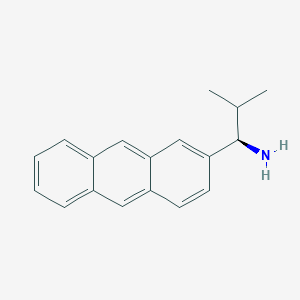
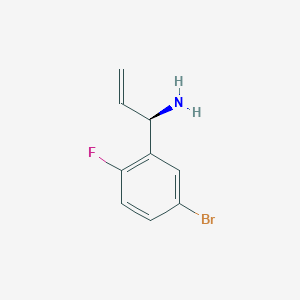
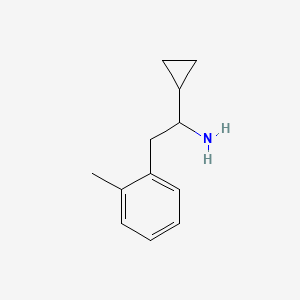

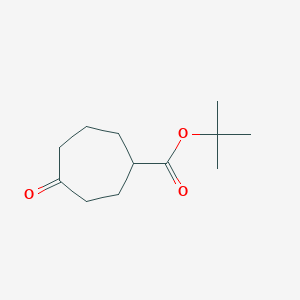

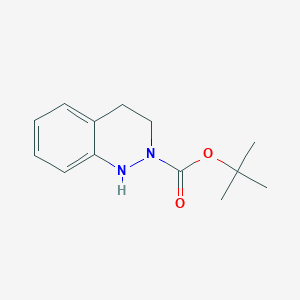
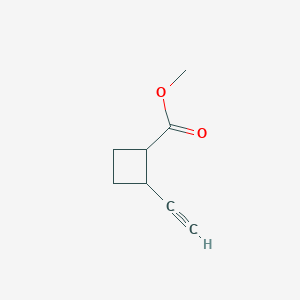
![4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13044063.png)
